N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide
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Overview
Description
N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzodioxole family of compounds, which are known for their diverse pharmacological properties.
Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
The study by Piccoli et al. (2012) explored the role of orexin receptors in compulsive food consumption using selective antagonists, including compounds structurally related to benzodioxoles and fluorophenyls, in a model of binge eating in female rats. This research suggests a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity of Thiourea Derivatives
Limban et al. (2011) synthesized and characterized a series of acylthioureas with significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of fluorine atoms on the phenyl substituent of the thiourea moiety was correlated with enhanced anti-pathogenic activity (Limban et al., 2011).
Anticancer Evaluation of Benzamides
Ravinaik et al. (2021) designed and synthesized a series of benzamides evaluated for anticancer activity against multiple cancer cell lines, showcasing the potential of these compounds in cancer treatment. The study demonstrates the structural versatility and therapeutic potential of benzamides in oncology research (Ravinaik et al., 2021).
Fluorobenzamides as Antimicrobial Analogs
Desai et al. (2013) reported on the synthesis and antimicrobial screening of fluorobenzamides, showing activity against various bacterial and fungal strains. This study highlights the role of fluorine in enhancing antimicrobial efficacy, relevant to the structural motif of N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide (Desai et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . These targets play a crucial role in cell division and are often the focus of anticancer agents .
Mode of Action
It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential interaction with microtubules and tubulin, it may impact pathways related to cell division and apoptosis . The downstream effects of these disruptions could include inhibited growth of cancer cells and induction of cell death.
Result of Action
Similar compounds have been observed to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may have similar effects, potentially leading to inhibited growth and death of cancer cells.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRVRCXUKGBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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